3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)-N-[3-oxo-3-(pyridin-4-ylmethylamino)propyl]propanamide
Description
3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)-N-[3-oxo-3-(pyridin-4-ylmethylamino)propyl]propanamide is a complex organic compound that features a quinoline and pyridine moiety
Properties
IUPAC Name |
3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)-N-[3-oxo-3-(pyridin-4-ylmethylamino)propyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c26-19(23-12-9-20(27)24-14-15-7-10-22-11-8-15)6-5-17-13-16-3-1-2-4-18(16)25-21(17)28/h1-4,7-8,10-11,17H,5-6,9,12-14H2,(H,23,26)(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFDQKKFXLLABX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C21)CCC(=O)NCCC(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)-N-[3-oxo-3-(pyridin-4-ylmethylamino)propyl]propanamide typically involves multi-step organic reactions. One common approach is the oxone-mediated cascade arylhydroxylation of activated alkenes, which allows for the formation of hydroxyl-containing oxindoles and 3,4-dihydroquinolin-2-ones . This reaction is performed under simple conditions without any external additives or catalysts, making it an efficient method for synthesizing the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using minimal reagents and avoiding hazardous solvents, are likely to be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)-N-[3-oxo-3-(pyridin-4-ylmethylamino)propyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxone and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various quinoline and pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)-N-[3-oxo-3-(pyridin-4-ylmethylamino)propyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an antileishmanial agent.
Organic Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its mechanism of action.
Mechanism of Action
The mechanism of action of 3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)-N-[3-oxo-3-(pyridin-4-ylmethylamino)propyl]propanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or receptors, leading to its potential therapeutic effects . The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-pyrrolo [3,4-b]quinolin-1-one derivatives: These compounds have shown potential antileishmanial activity.
Hydroxyl-containing oxindoles: These compounds are synthesized through similar oxone-mediated reactions and have various applications in organic synthesis.
Uniqueness
3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)-N-[3-oxo-3-(pyridin-4-ylmethylamino)propyl]propanamide is unique due to its dual quinoline and pyridine moieties, which provide a versatile framework for further functionalization and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
